molecular formula C13H11BrO4S B2394490 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-37-8

5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2394490
CAS RN: 477866-37-8
M. Wt: 343.19
InChI Key: OFXMFAHDGJTBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as 4-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (4-Br-DDD), is an organic compound that has been studied for its numerous applications in the scientific research field. It has a wide range of uses in both laboratory and industrial settings. 4-Br-DDD has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a pharmaceutical agent. 4-Br-DDD has also been studied for its potential biomedical applications, such as its use in cancer therapy and as a drug delivery system.

Scientific Research Applications

5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its potential applications in the scientific research field. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been studied for its potential use as a pharmaceutical agent, as it has been shown to possess anti-inflammatory and anti-cancer properties. 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a drug delivery system, as it has been shown to be able to transport drugs across cell membranes.

Mechanism of Action

The mechanism of action of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is not yet fully understood. It is believed that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been suggested that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione have been studied in a variety of systems. In vitro studies have shown that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is able to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce the expression of genes involved in inflammation. In vivo studies have demonstrated that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is able to inhibit the production of inflammatory mediators and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The use of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments has several advantages. It is easy to synthesize and can be used in a variety of reactions. It is also relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to the use of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments. It is a relatively expensive reagent, and it can be toxic if used in large amounts.

Future Directions

The potential applications of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione are still being explored. Future research may focus on the development of new synthesis methods for 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione and the development of novel applications for 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, such as its use in drug delivery systems. Additionally, further research may focus on the biochemical and physiological effects of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione and its potential role in cancer therapy.

Synthesis Methods

5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a variety of methods, including a reaction between 4-bromophenyl sulfanylmethylene and 2,2-dimethyl-1,3-dioxane-4,6-dione. This reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF). A catalytic amount of a base, such as sodium hydroxide, is often added to the reaction mixture to facilitate the reaction. The reaction usually proceeds at room temperature, and the product can be isolated by simple filtration.

properties

IUPAC Name

5-[(4-bromophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMFAHDGJTBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC2=CC=C(C=C2)Br)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.